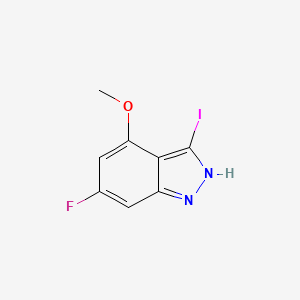

6-Fluoro-3-iodo-4-methoxyindazole

Description

Significance of the Indazole Scaffold in Modern Organic and Heterocyclic Chemistry Research

The indazole scaffold is of paramount importance in contemporary organic and heterocyclic chemistry due to its widespread presence in a vast array of biologically active compounds. chemimpex.com Its structural rigidity and the presence of two nitrogen atoms in the five-membered ring allow for diverse intermolecular interactions, which are crucial for binding to biological targets. researchgate.net The therapeutic potential of indazole derivatives is underscored by their inclusion in numerous marketed drugs and clinical candidates.

The versatility of the indazole ring system allows for functionalization at various positions, leading to a wide range of derivatives with distinct physicochemical and biological properties. This has spurred extensive research into the development of novel synthetic methodologies for the construction and modification of the indazole core. chemicalbook.com

Rationale for Academic Investigation of Highly Functionalized Indazoles: The Case of 6-Fluoro-3-iodo-4-methoxyindazole

The academic pursuit of highly functionalized indazoles, such as this compound, is driven by the quest for molecules with enhanced or novel properties. The introduction of multiple, distinct substituents onto the indazole core allows for fine-tuning of its electronic and steric characteristics, which can profoundly influence its reactivity and biological activity.

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known effects of its constituent functional groups. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions, such as the Suzuki or Heck reactions. google.com The methoxy (B1213986) group at the 4-position can influence the molecule's solubility and electronic properties.

The combination of these functionalities in a single molecule makes this compound a valuable intermediate for the synthesis of a library of diverse compounds for screening in drug discovery programs. Its investigation would likely focus on its utility as a building block for more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FIN₂O |

| Molecular Weight | 292.05 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Detailed experimental data for this specific compound is scarce in academic literature.

Overview of Prior Academic Research on Related Halogenated and Alkoxy-Substituted Indazole Derivatives

A significant body of academic research has been dedicated to the synthesis and evaluation of various halogenated and alkoxy-substituted indazole derivatives. The introduction of halogen atoms, particularly fluorine and chlorine, has been a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of indazole-based compounds. researchgate.net For instance, fluorinated indazoles have been explored for their potential as kinase inhibitors and antibacterial agents. nih.gov

Similarly, the incorporation of alkoxy groups, such as methoxy, has been shown to influence the biological activity of indazoles. Research has demonstrated that the position and nature of the alkoxy substituent can impact the compound's potency and selectivity for various biological targets. Studies on methoxy-substituted indazoles have revealed their potential in areas such as neurodegenerative disease and oncology.

The iodination of indazoles, particularly at the 3-position, is a well-established synthetic strategy to create versatile intermediates for further functionalization. chemicalbook.comgoogle.com These 3-iodoindazoles are readily employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a wide range of derivatives with diverse substitution patterns.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-iodo-4-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSZOUBDQHKXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286913 | |

| Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-99-0 | |

| Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 3 Iodo 4 Methoxyindazole

Retrosynthetic Analysis and Strategic Disconnections for the 6-Fluoro-3-iodo-4-methoxyindazole Core

A retrosynthetic analysis of this compound suggests that the primary disconnections would involve the formation of the indazole core and the introduction of the iodo, fluoro, and methoxy (B1213986) substituents. The most logical approach involves disconnecting the C3-iodo bond, as iodination is a common late-stage functionalization of the indazole ring. chim.itmdpi.com This leads to the precursor 6-fluoro-4-methoxy-1H-indazole.

Further disconnection of the indazole ring itself can be envisioned through two primary pathways:

Disconnection of the N1-N2 bond and a C-C bond of the benzene (B151609) ring: This is a common strategy involving the cyclization of a suitably substituted aminobenzonitrile or a related derivative.

Disconnection of the N-N bond and a C-N bond: This approach often starts from a substituted aminophenone. organic-chemistry.org

The fluoro and methoxy groups on the benzene ring are typically introduced early in the synthesis, starting from a commercially available substituted aniline (B41778) or phenol (B47542) derivative.

Conventional Multistep Synthetic Routes to this compound

Based on the retrosynthetic analysis, a plausible multistep synthesis of this compound would involve the initial construction of the 6-fluoro-4-methoxyindazole core, followed by a regioselective iodination at the C-3 position.

Synthesis of Precursor Intermediates and Synthon Development

The synthesis would likely commence with a commercially available, appropriately substituted benzene derivative. A potential starting material could be 3-fluoro-5-methoxyaniline. This precursor would then undergo a series of transformations to introduce the necessary functionalities for the subsequent cyclization to form the indazole ring.

Another key intermediate would be a halogenated indazole that can be further functionalized. For instance, a bromo-indazole derivative could be synthesized and then subjected to a halogen exchange reaction or a coupling reaction to introduce the iodo group. rsc.org

Regioselective Functionalization Approaches to the Indazole Nucleus

The regioselective functionalization of the indazole nucleus is paramount in the synthesis of this compound. The inherent reactivity of the indazole ring directs electrophilic substitution primarily to the C-3 position. chim.it This is particularly true for halogenation reactions. The presence of the electron-donating methoxy group at C-4 and the electron-withdrawing fluoro group at C-6 would further influence the regioselectivity of these reactions.

Key Cyclization and Annulation Reactions in Indazole Synthesis

Several methods are available for the construction of the indazole ring system. organic-chemistry.org One of the most common is the Jacobson synthesis , which involves the cyclization of o-amino-substituted phenylhydrazones. Another widely used method is the Davis-Beirut reaction , which utilizes the reaction of an o-nitrobenzylamine with sodium nitrite.

A more modern approach could involve a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence to yield the desired indazole core. organic-chemistry.org

Halogenation Strategies for the C-3 Position of Indazoles

The introduction of an iodine atom at the C-3 position of the indazole ring is a crucial step. This is typically achieved through electrophilic iodination. chim.it A common method involves treating the N-protected or unprotected indazole with iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like N,N-dimethylformamide (DMF). nih.gov

| Reagent/Conditions | Position of Halogenation | Reference |

| I₂ / KOH, DMF | C-3 | nih.gov |

| N-Iodosuccinimide (NIS) | C-3 | researchgate.net |

| Electrochemical Halogenation | C-3 | researchgate.net |

It is worth noting that direct C-3 halogenation of 1H-indazoles can sometimes be challenging, and protection of the N-H group may be necessary to achieve high yields and selectivity. mdpi.com

Fluorination and Methoxy Group Incorporation Methodologies

The fluorine and methoxy groups are typically introduced at the precursor stage, prior to the formation of the indazole ring.

Fluorination: The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, including nucleophilic aromatic substitution (SNA_r) on an activated aromatic ring or through diazotization of an amino group followed by a Schiemann reaction. Modern fluorination methods might also be employed. The presence of fluorine can enhance the metabolic stability and binding affinity of the final compound. nih.gov

Methoxy Group Incorporation: The methoxy group is generally introduced via nucleophilic substitution of a suitable leaving group (e.g., a halogen or a nitro group) on the aromatic precursor with a methoxide (B1231860) source, such as sodium methoxide. Alternatively, methylation of a hydroxyl group on the precursor molecule using a methylating agent like methyl iodide or dimethyl sulfate (B86663) is a common strategy.

Advanced and Emerging Synthetic Techniques for this compound

Modern organic synthesis has moved beyond traditional stepwise methods, embracing advanced techniques that offer significant advantages in terms of yield, purity, and environmental impact. For a target molecule like this compound, these methods can provide pathways that are more efficient and scalable than classical approaches.

One-pot syntheses and cascade reactions represent a paradigm of efficiency in organic chemistry, minimizing waste and resource consumption by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov These strategies are particularly advantageous for constructing complex heterocyclic scaffolds like the indazole core. nih.gov

In the context of indazole synthesis, a one-pot approach could involve the reaction of a suitably substituted o-fluorobenzaldehyde with a hydrazine (B178648) derivative. clockss.org For the target molecule, a hypothetical starting material like 2,4-difluoro-6-methoxybenzaldehyde (B1428616) could react with a hydrazine source, followed by in-situ iodination. Another powerful method involves the [3+2] cycloaddition of diazo compounds with arynes, which can furnish a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Cascade reactions, where the product of one reaction is the substrate for the next in a self-perpetuating sequence, have also been employed. For instance, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine esters can initiate a cascade process of coupling, deacylation, and condensation to yield substituted 3-aminoindazoles. organic-chemistry.org Adapting such a cascade for this compound would involve the careful design of precursors that bear the required fluoro and methoxy substituents and can undergo a programmed sequence of bond formations.

Table 1: Examples of One-Pot and Cascade Reactions in Indazole Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Three-Component | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Copper(I) Oxide (Cu₂O) | 2-Substituted 2H-Indazoles | researchgate.netorganic-chemistry.org |

| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflates, Diazo compounds | Cesium Fluoride (B91410) (CsF) | 3-Substituted 1H-Indazoles | organic-chemistry.orgnih.gov |

| Cascade Coupling/Condensation | 2-Halobenzonitriles, Hydrazine Carboxylic Esters | Copper Catalyst | 3-Aminoindazoles | organic-chemistry.org |

| One-Pot Four-Component | Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric acid | p-Toluenesulfonic acid (p-TSA) | Fused Pyrazolopyrimidines | nih.gov |

Catalysis is central to modern organic synthesis, enabling reactions that would otherwise be unfeasible. The construction of the indazole core has benefited immensely from the development of novel catalytic systems, particularly those based on transition metals like palladium (Pd), copper (Cu), and cobalt (Co).

Palladium-catalyzed reactions are widely used for forming the N-N and C-N bonds critical to the indazole structure. For example, the reaction between 2-bromobenzyl bromides and arylhydrazines can deliver 2-substituted-2H-indazoles in a single step via a sequence of intermolecular N-benzylation and intramolecular N-arylation. researchgate.net Cobalt-catalyzed C-H bond functionalization provides another powerful route, allowing for the direct coupling of azobenzenes with aldehydes to form N-aryl-2H-indazoles, tolerating a wide range of functional groups. nih.gov

Copper-catalyzed methods are also prevalent, often used in multicomponent reactions to form C-N and N-N bonds concurrently. researchgate.netorganic-chemistry.org These reactions often feature a broad substrate scope and high functional group tolerance, which would be essential for a synthesis targeting a molecule with sensitive groups like this compound.

Table 2: Catalytic Systems for Indazole Synthesis

| Catalyst System | Reaction Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) / t-Bu₃PHBF₄ | Intermolecular N-benzylation / Intramolecular N-arylation | 2-Bromobenzyl bromides + Arylhydrazines | 2-Substituted-2H-indazoles | researchgate.net |

| Cobalt (Cp*Co(III)) | C-H Bond Functionalization/Cyclization | Azobenzenes + Aldehydes | N-Aryl-2H-indazoles | nih.gov |

| Copper (Cu₂O nanoparticles) | One-Pot Three-Component | 2-Bromobenzaldehydes + Amines + NaN₃ | 2H-Indazoles | researchgate.netorganic-chemistry.org |

| Rhodium (Rh(III)) | C-H Activation/Annulation | Azobenzenes + Sulfoxonium Ylides | 3-Acylated-2H-indazoles | nih.gov |

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, has emerged as a powerful technology in the pharmaceutical industry. researchgate.netyoutube.com It offers superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. clockss.orgacs.org

The synthesis of 1H-indazoles via the reaction of o-fluorobenzaldehydes with hydrazine derivatives has been successfully translated from batch to continuous-flow processes. clockss.org This specific application is highly relevant to the synthesis of this compound. A flow setup could involve pumping a solution of a precursor like 2,4-difluoro-6-methoxybenzaldehyde and a hydrazine through a heated reactor coil to form the indazole core. Subsequent reaction modules could be integrated downstream to perform the iodination step, potentially allowing for a fully automated, multi-step synthesis from simple precursors to the final product without manual handling of intermediates. nih.gov This approach not only improves safety and efficiency but also facilitates rapid optimization of reaction conditions.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Indazoles

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. | clockss.orgyoutube.com |

| Scalability | Often challenging, requiring process redesign for larger scales. | Easily scalable by running the system for longer durations or using parallel reactors. | acs.org |

| Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters, leading to better reproducibility. | researchgate.net |

| Efficiency | May require isolation of intermediates, leading to lower overall yields. | Allows for telescoping of reaction steps, improving overall efficiency and yield. | nih.gov |

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. jocpr.com By using microwave irradiation to rapidly and uniformly heat the reaction mixture, this technique can accelerate reaction rates and often improve yields. nih.gov

While specific microwave-assisted protocols for this compound are not extensively documented, the synthesis of related heterocyclic systems like triazoles, pyrimidinones, and oxadiazoles (B1248032) has been successfully achieved using this method. jocpr.comnih.govnih.gov For instance, the condensation and cyclization steps that are fundamental to forming the indazole ring are prime candidates for microwave acceleration. A plausible application would be the final cyclization step to form the indazole core from a suitable precursor, which under conventional heating might require prolonged reaction times at high temperatures. The use of microwave irradiation could offer a more energy-efficient and rapid alternative.

Table 4: Examples of Microwave-Assisted Heterocyclic Synthesis

| Heterocycle | Reaction Type | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| 1,2,4-Triazoles | Condensation | 33-90 seconds | Remarkable reduction in time compared to hours via conventional heating. | nih.gov |

| Dihydropyrimidin-2(1H)-ones | Three-component cyclocondensation | Minutes | Solvent-free conditions, environmentally friendly. | jocpr.com |

| 1,3,4-Oxadiazoles | Dehydrative cyclization | Not specified | High yields, favorable drug-like properties of products. | nih.gov |

| 1,2,4-Triazol-5-ones | Cyclization | 5 minutes | Impressive yield (96%), rapid synthesis. | nih.gov |

Protecting Group Strategies and Methodologies in Functionalized Indazole Synthesis

In the synthesis of complex molecules, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with subsequent chemical transformations. numberanalytics.com For functionalized indazoles, protecting the nitrogen atoms of the pyrazole (B372694) ring is often a critical step, as the indazole N-H is acidic and nucleophilic, and reactions can occur non-selectively at either the N-1 or N-2 position. acs.org

A key strategy is the regioselective protection of one nitrogen to direct subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose. Indazoles can be regioselectively protected at the N-2 position with a SEM group, which then acts as a directing group for lithiation and subsequent electrophilic quenching at the C-3 position. acs.org This would be an ideal strategy for introducing the iodine atom at the C-3 position of a 6-fluoro-4-methoxyindazole precursor. Following the introduction of iodine, the SEM group can be readily removed under mild conditions using fluoride sources like TBAF or acidic hydrolysis. acs.org

Another common protecting group is the tetrahydropyranyl (THP) group, which can also be used to protect the indazole nitrogen. researchgate.net The choice of protecting group depends on its stability to the planned reaction conditions and the orthogonality of its removal conditions relative to other functional groups in the molecule. numberanalytics.com In a synthesis of this compound, the protecting group must be stable during the iodination step and be removable without affecting the fluoro, iodo, or methoxy substituents.

Table 5: Common Protecting Groups for Indazole Synthesis

| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF or Aqueous HCl | Directs C-3 lithiation. | acs.org |

| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous Acid | Acid-labile, common and inexpensive. | researchgate.net |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Trifluoroacetic Acid (TFA) or HCl | Commonly used for nitrogen protection. | researchgate.net |

| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions. | numberanalytics.com |

Chemical Transformations and Reactivity of 6 Fluoro 3 Iodo 4 Methoxyindazole

Reactivity at the C-3 Iodo Position

The C-3 iodo substituent is the most reactive site for transformations on the 6-Fluoro-3-iodo-4-methoxyindazole scaffold. The relatively weak carbon-iodine bond makes it an excellent leaving group and an ideal handle for a variety of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 iodo group is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use as a building block in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the 3-iodoindazole with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes formed from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like XPhos. commonorganicchemistry.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. commonorganicchemistry.comgoogle.com The reactions are usually performed in solvents like dioxane, dimethylformamide (DMF), or aqueous mixtures at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. commonorganicchemistry.comgoogle.com

Sonogashira Coupling: To introduce an alkyne moiety at the C-3 position, the Sonogashira reaction is employed, coupling the iodoindazole with a terminal alkyne. nih.govmdpi.com This reaction classically uses a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. nih.govsustech.edu.cn An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is used as both the base and often as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. google.comgoogle.com

Heck Coupling: While less common for this specific substrate, the Heck reaction could theoretically be used to couple the 3-iodoindazole with an alkene, though no specific examples are readily available in the literature.

Stille Coupling: The Stille reaction, which couples the aryl iodide with an organotin compound, is another viable but less frequently used method due to the toxicity of the tin reagents.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 3-Iodoindazoles

| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Aryl/Heteroaryl Boronic Acid |

| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / Water | Aryl Boronic Ester |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | Terminal Alkyne |

This table represents typical conditions for 3-iodoindazoles and may be applied to this compound.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic route to form carbon-nitrogen and carbon-oxygen bonds. While palladium catalysis is often preferred for C-C bond formation, copper catalysis is highly effective for coupling with nucleophiles like amines, alcohols, and thiols. For this compound, this would involve reacting the C-3 iodide with an amine or alcohol in the presence of a copper(I) catalyst (such as CuI) and a base, often at high temperatures.

Nucleophilic Substitution Reactions of the C-I Bond

Direct nucleophilic aromatic substitution (SNA_r) of the iodide at the C-3 position is generally not a feasible pathway. Unlike activated aryl halides, the C-I bond in this system does not readily undergo substitution upon treatment with a nucleophile alone. The primary route for the substitution of the iodide involves its activation through oxidative addition to a transition metal catalyst, as described in the cross-coupling sections above.

Reductive Dehalogenation Strategies and Metal-Mediated Transformations

The iodine atom at the C-3 position can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved under various conditions, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or through radical-induced deiodination processes.

Furthermore, the C-I bond is susceptible to metal-halogen exchange. Reaction with strong organometallic bases, such as n-butyllithium, at low temperatures can generate a 3-lithio-indazole species. This highly reactive intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functional groups at the C-3 position, demonstrating a powerful, alternative functionalization strategy to cross-coupling.

Reactivity at the C-6 Fluoro Position

Fluorine-Directed Functionalization Pathways

The carbon-fluorine bond is significantly stronger than the carbon-iodine bond, making the C-6 fluoro group substantially less reactive. Under the standard conditions used for cross-coupling at the C-3 position, the C-F bond remains intact, which allows for selective modification of the molecule.

Functionalization via nucleophilic aromatic substitution (SNA_r) at the C-6 position is challenging. For SNA_r to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The fluorine atom itself is highly electron-withdrawing, which activates the ring, but the indazole heterocycle and the C-4 methoxy (B1213986) group are electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, displacing the fluoride (B91410) with common nucleophiles requires harsh conditions and is generally not a preferred synthetic route.

Modern methods involving transition-metal-catalyzed C-F bond activation or photoredox catalysis could potentially enable functionalization at this position under milder conditions, but such reactivity has not been specifically reported for this compound. Therefore, for most synthetic applications, the C-6 fluoro group is considered a stable substituent that modulates the electronic properties and bioactivity of the final molecule rather than serving as a reactive handle.

Selective Defluorination and Subsequent Chemical Modifications

Another approach involves nucleophilic aromatic substitution (SNAr) of the fluorine atom. However, given the presence of a more labile C-I bond, selective substitution of the C-F bond would be challenging. The electron-donating methoxy group at C-4 and the fused pyrazole (B372694) ring may not sufficiently activate the C-6 fluorine for SNAr, especially in comparison to the reactivity of the C-3 iodo group.

More recent methodologies for selective defluorination involve the use of specific reagents that can activate the C-F bond. For example, some low-valent transition metal complexes or radical-based approaches have shown promise in the selective defluorination of complex fluoroaromatics. researchgate.netrsc.org Subsequent chemical modifications following a potential defluorination would yield a 3-iodo-4-methoxyindazole core, which could then undergo further functionalization at the C-6 position through electrophilic aromatic substitution or other C-H activation strategies.

Table 1: Potential Strategies for Selective Defluorination

| Reagent/Catalyst System | Conditions | Potential Outcome |

| Pd/C, H₂ | High pressure, elevated temperature | Hydrodefluorination to yield 3-iodo-4-methoxyindazole |

| Strong nucleophiles (e.g., thiolates) | High temperature, polar aprotic solvent | Potential for SNAr, but likely outcompeted by reaction at C-3 |

| Low-valent transition metal complexes | Specific ligand and reaction conditions | Selective C-F bond activation and cleavage |

Reactivity at the C-4 Methoxy Position

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. For this compound, the demethylation of the C-4 methoxy group would provide the corresponding 6-fluoro-3-iodo-1H-indazol-4-ol, a key intermediate for further derivatization, such as etherification or esterification of the hydroxyl group.

Several reagents are commonly employed for the demethylation of aryl methyl ethers. commonorganicchemistry.com Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose, typically used in dichloromethane (B109758) (DCM) at low temperatures. commonorganicchemistry.comnih.gov Another common reagent is hydrobromic acid (HBr), often in acetic acid or as an aqueous solution at elevated temperatures. commonorganicchemistry.com Thiolates, such as sodium thiocresolate or dodecanethiolate, in a polar aprotic solvent like DMF can also effect demethylation through a nucleophilic mechanism. commonorganicchemistry.com

Table 2: Reagents for Selective Demethylation of the C-4 Methoxy Group

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature |

| Hydrobromic acid (HBr) | Acetic acid or water, reflux |

| Sodium thiocresolate | Dimethylformamide (DMF), reflux |

| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724) (MeCN), reflux |

| Pyridinium hydrochloride | Neat, high temperature (ca. 200 °C) |

The choice of reagent would depend on the compatibility with the other functional groups in the molecule. For instance, the strong acidity of HBr could potentially lead to side reactions, while the use of BBr₃ often provides cleaner conversions at lower temperatures.

The methoxy group at the C-4 position can also direct chemical transformations. Its electron-donating nature can influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, although this is also strongly influenced by the other substituents. Furthermore, the oxygen atom of the methoxy group can act as a coordinating site for metal catalysts, potentially directing reactions to adjacent positions. While specific examples for this compound are not prevalent, ortho-lithiation directed by a methoxy group is a known strategy in aromatic chemistry, which could potentially be applied to functionalize the C-5 position, assuming a suitable protecting group is installed on the indazole nitrogen.

Electrophilic Aromatic Substitution on the Indazole Ring System of this compound

Electrophilic aromatic substitution (EAS) on the indazole ring system is influenced by the directing effects of the existing substituents. The indazole ring itself is generally considered to be electron-rich and can undergo electrophilic attack. The methoxy group at C-4 is a strong activating group and an ortho-, para-director. The fluorine atom at C-6 is a deactivating group but is also an ortho-, para-director. The iodine at C-3 is a deactivating group and an ortho-, para-director.

Considering the combined effects, the most likely positions for electrophilic attack would be C-5 and C-7. The C-4 methoxy group strongly activates the ortho-positions (C-3 and C-5) and the para-position (C-7, relative to the benzene ring fusion). The C-6 fluoro group directs to the ortho-position (C-5 and C-7). Therefore, substitution at C-5 and C-7 is electronically favored. Steric hindrance from the adjacent methoxy group might disfavor substitution at C-5 to some extent, potentially making C-7 the more reactive site for many electrophiles.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions would need to be carefully chosen to avoid side reactions, particularly with the reactive indazole nitrogen atoms.

Nucleophilic Aromatic Substitution on the Indazole Ring System of this compound

Nucleophilic aromatic substitution (SNAr) on the indazole ring of this compound would primarily involve the displacement of one of the halogen atoms. The C-3 iodo group is expected to be significantly more reactive towards nucleophilic substitution than the C-6 fluoro group. This is due to the inherent lower bond strength of the C-I bond compared to the C-F bond and the better leaving group ability of iodide.

The reaction is typically facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this molecule, the pyrazole portion of the indazole ring acts as an electron-withdrawing group, which can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C-3.

A wide range of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, often in the presence of a base and at elevated temperatures. nih.govdiva-portal.org This reactivity at the C-3 position is frequently exploited in the synthesis of kinase inhibitors, where various amine-containing fragments are introduced at this position. google.com

Functionalization of the Indazole Nitrogen Atoms (N-1 and N-2)

The indazole ring contains two nitrogen atoms, and functionalization, such as alkylation or acylation, can occur at either the N-1 or N-2 position. The regioselectivity of these reactions is a critical aspect of indazole chemistry and is influenced by several factors, including the nature of the substituent at C-3, the electrophile used, the base, and the solvent.

Generally, direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 isomers. The N-1 substituted product is often the thermodynamically more stable isomer. Studies on substituted indazoles have shown that the choice of base and solvent can significantly impact the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often favors N-1 alkylation. In contrast, reactions under phase-transfer conditions or with certain other base/solvent combinations might favor the N-2 isomer.

For this compound, the bulky iodo group at the C-3 position would likely exert a steric influence, potentially favoring substitution at the more accessible N-1 position. However, electronic effects from the substituents on the benzene ring can also play a role. Detailed experimental studies would be necessary to determine the optimal conditions for selective N-1 or N-2 functionalization of this specific substrate.

Regioselective Alkylation and Acylation

The alkylation and acylation of N-unsubstituted indazoles can occur at either the N-1 or N-2 positions of the pyrazole ring, often leading to a mixture of regioisomers. The regiochemical outcome is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, the base, and the solvent employed.

For this compound, the electronic effects of the substituents play a crucial role in directing the regioselectivity of these transformations. The fluorine atom at the C6 position exerts an electron-withdrawing effect, which generally increases the acidity of the N-H bond and can influence the nucleophilicity of the two nitrogen atoms. Conversely, the methoxy group at the C4 position is electron-donating, which can modulate the electron density distribution within the heterocyclic ring.

While specific experimental data on the regioselective alkylation and acylation of this compound is not extensively documented in publicly available literature, general principles of indazole chemistry allow for predictions of its behavior. Typically, alkylation under kinetic control (e.g., using a strong base at low temperature) often favors the N-2 product, which is sterically more accessible. In contrast, thermodynamically controlled conditions (e.g., weaker bases, higher temperatures) may favor the more stable N-1 isomer. The choice of the alkylating or acylating agent also significantly impacts the regioselectivity.

Due to the lack of specific literature data, a detailed data table for these reactions on this compound cannot be provided at this time.

C-N Cross-Coupling Reactions

The presence of an iodine atom at the C3 position of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, particularly for the formation of new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation, enabling the coupling of the 3-iodoindazole with a wide variety of amines, including primary and secondary alkyl- and arylamines.

These reactions are typically catalyzed by palladium or copper complexes, with the choice of ligand, base, and solvent being critical for achieving high yields and clean conversions. The C-I bond is highly susceptible to oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle. Subsequent coordination of the amine and reductive elimination furnishes the C-N coupled product.

While specific examples of C-N cross-coupling reactions involving this compound are not readily found in the surveyed literature, the general reactivity of 3-iodoindazoles in such transformations is well-established. These reactions provide a powerful tool for the synthesis of diverse libraries of 3-aminoindazole derivatives, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

As with alkylation and acylation, the absence of specific experimental results for C-N cross-coupling reactions on this compound in the public domain prevents the compilation of a detailed data table.

Mechanistic Investigations of Reactions Involving 6 Fluoro 3 Iodo 4 Methoxyindazole

Elucidation of Reaction Pathways for Key Synthetic Transformations

The transformation of 6-fluoro-3-iodo-4-methoxyindazole into various derivatives often proceeds through multi-step reaction sequences. Elucidating the pathways of these transformations is fundamental to controlling product formation and minimizing side reactions. While specific, detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, general principles of reactivity for similar iodo-substituted heterocyclic systems can be applied.

For instance, nucleophilic substitution reactions at the C3 position, while not as common as cross-coupling, would likely proceed through an addition-elimination mechanism, influenced by the electron-withdrawing nature of the fluorine atom and the indazole ring system. The initial attack of a nucleophile at the C3 carbon bearing the iodine atom would form a transient, negatively charged intermediate. Subsequent elimination of the iodide ion would then yield the substituted product. The regioselectivity of such reactions is generally high due to the activation provided by the iodine atom.

Mechanistic Studies of Metal-Catalyzed Cross-Coupling Processes at the Iodo Position

The iodo group at the C3 position of this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The general mechanism for these transformations, particularly those catalyzed by palladium complexes, involves a well-established catalytic cycle.

The catalytic cycle typically initiates with the oxidative addition of the this compound to a low-valent metal center, usually Pd(0). This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II)-aryl intermediate. The rate of this step is influenced by the electron density at the C3 position and the nature of the ancillary ligands on the palladium catalyst.

Following oxidative addition, the next key step is transmetalation (in the case of Suzuki or similar couplings) or migratory insertion (in the case of Heck or carbonylative couplings). In a Suzuki coupling, a boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide. In a Heck reaction, an alkene coordinates to the palladium complex, followed by insertion of the alkene into the palladium-carbon bond.

The final step of the catalytic cycle is reductive elimination , where the two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired cross-coupled product. The efficiency and selectivity of this entire process are highly dependent on the choice of catalyst, ligands, solvent, and base.

Kinetic and Thermodynamic Analysis of Chemical Transformations

A quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and scale-up. While specific kinetic and thermodynamic data for this particular compound are scarce in the public domain, general principles can be inferred from studies on analogous systems.

Kinetic analysis would involve monitoring the reaction progress over time under various conditions to determine reaction rates, rate laws, and activation energies. For metal-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction type and conditions. In many palladium-catalyzed couplings involving aryl iodides, the oxidative addition step is considered to be fast, and either transmetalation or reductive elimination can be rate-limiting.

Role of Catalysts, Ligands, and Solvents in Modulating Reactivity and Selectivity

The outcome of chemical transformations involving this compound is profoundly influenced by the choice of catalyst, ligands, and solvent. These components work in concert to control the reactivity of the system and the selectivity towards the desired product.

Catalysts: The choice of the metal center (e.g., palladium, copper, nickel) is fundamental. Palladium catalysts are widely used for a broad range of cross-coupling reactions due to their high efficiency and functional group tolerance. Copper catalysts are often employed in Ullmann-type couplings and certain fluoroalkylation reactions. cas.cn

Ligands: Ligands play a critical role in stabilizing the metal center, modulating its electronic properties, and influencing the steric environment around the metal. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald or Hartwig type, are often highly effective in promoting challenging cross-coupling reactions by facilitating oxidative addition and reductive elimination. The choice of ligand can also impact the selectivity of the reaction, for example, in directing regioselectivity or enantioselectivity.

Solvents: The solvent can influence reaction rates and selectivity through its polarity, coordinating ability, and ability to dissolve reactants and intermediates. cas.cn Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH3CN) are commonly used in metal-catalyzed cross-coupling reactions as they can facilitate the dissolution of salts and stabilize charged intermediates. cas.cn In some cases, the choice of solvent can dramatically affect the outcome of a reaction, favoring one pathway over another. cas.cn For instance, a study on copper-mediated fluoroalkylation reactions found that the reaction proceeded well in DMSO and CH3CN, but not in DMF or HMPA. cas.cn

The interplay between these factors is complex and often requires empirical optimization for a specific transformation. The following table summarizes the general roles of these components:

| Component | Role in Modulating Reactivity and Selectivity |

| Catalyst | Determines the fundamental type of transformation possible and influences the overall reaction rate. |

| Ligand | Stabilizes the metal center, fine-tunes its electronic and steric properties, and can control selectivity. |

| Solvent | Affects reaction rates and selectivity through polarity, coordination, and solubility of reaction components. cas.cn |

Radical Pathways and Single-Electron Transfer Mechanisms

While many reactions of this compound are believed to proceed through ionic or concerted pathways, the potential for radical mechanisms, particularly those involving single-electron transfer (SET), should not be overlooked. Such pathways can be operative under certain conditions, for example, in the presence of radical initiators, photoredox catalysts, or certain transition metal catalysts capable of accessing multiple oxidation states.

In a hypothetical SET mechanism involving a metal catalyst, the catalyst might first transfer a single electron to the this compound, leading to the formation of a radical anion. This intermediate could then fragment, cleaving the carbon-iodine bond to generate an aryl radical and an iodide anion. The aryl radical could then participate in subsequent bond-forming events.

Computational and Theoretical Chemistry Studies of 6 Fluoro 3 Iodo 4 Methoxyindazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 6-Fluoro-3-iodo-4-methoxyindazole. These calculations begin by determining the molecule's most stable three-dimensional geometry through an optimization process, which identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Furthermore, these calculations provide a detailed picture of the electronic landscape. Analysis of the molecular orbitals (MOs) and the distribution of electron density would highlight regions of high or low electron concentration. The calculation of partial atomic charges would quantify the polarity of specific bonds, such as the C-F and C-I bonds, which is critical for understanding intermolecular interactions and reactivity.

Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-CH₃ (methoxy) Bond Length | ~1.42 Å |

| C-N-N Angle in Ring | ~112° |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation.

Prediction of Reactivity, Regioselectivity, and Stability through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical behavior of molecules. researchgate.netresearchgate.netwikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).

For this compound, FMO analysis would involve:

Reactivity Prediction: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.net

Regioselectivity: The spatial distribution of the HOMO and LUMO across the molecule is crucial for predicting where chemical reactions will occur. In an electrophilic attack, the reaction is likely to happen at the atomic site with the largest HOMO coefficient, as this is the most electron-rich and donatable region. Conversely, a nucleophilic attack is predicted to occur at the site with the largest LUMO coefficient. For this molecule, FMO theory would predict the most likely positions for substitution or addition reactions on the indazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Their Implications

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Indicates electron-donating capability. |

| LUMO Energy | -1.5 | Indicates electron-accepting capability. |

Note: These energy values are hypothetical and serve to illustrate the application of FMO theory.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation around the C4-O bond of the methoxy (B1213986) group.

Computational methods can systematically rotate this bond and calculate the potential energy at each step, generating a potential energy surface. This analysis reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of all atoms in the presence of a solvent (like water) at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment. This provides insights into its stability and behavior in solution.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net For this compound, DFT calculations can predict:

Vibrational Spectra: The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. The predicted peaks can be assigned to specific molecular motions (e.g., C-H stretching, ring bending), aiding in the interpretation of experimental spectra.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-visible absorption spectra, providing information about the molecule's chromophores.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (C=N stretch) | 1625 cm⁻¹ | 1620 cm⁻¹ |

| IR Frequency (C-F stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

| ¹H NMR Shift (methoxy -CH₃) | 3.95 ppm | 3.92 ppm |

Note: This table contains illustrative data to show the typical correlation between calculated and measured spectroscopic parameters.

Reaction Pathway Energetics and Transition State Analysis (e.g., DFT Calculations)

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By modeling a potential reaction involving this compound, such as a nucleophilic substitution at the C3-Iodo position, chemists can map out the entire reaction pathway.

This involves:

Locating Stationary Points: Calculating the structures and energies of the reactants, products, and any intermediates.

Identifying Transition States: Finding the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides insight into the geometry of the bond-making and bond-breaking process.

This analysis provides a detailed, step-by-step understanding of reaction feasibility and kinetics at the molecular level.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial for understanding the solid-state structure (crystal packing) and properties like solubility and melting point. This compound can participate in several types of NCIs:

Halogen Bonding: The iodine atom at the C3 position can act as a halogen bond donor, forming a highly directional and attractive interaction with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the fluorine and methoxy oxygen atoms can act as hydrogen bond acceptors if suitable donor molecules are present in the environment.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with other aromatic systems.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions, revealing their strength and importance in the molecule's supramolecular assembly.

Derivatization Strategies and Analog Design Based on 6 Fluoro 3 Iodo 4 Methoxyindazole

Design Principles for Novel Indazole Derivatives with Tunable Properties

The design of novel indazole derivatives from 6-Fluoro-3-iodo-4-methoxyindazole is guided by established medicinal chemistry principles aimed at modulating physicochemical and pharmacological properties. The core idea is to leverage the distinct functionalities of the parent molecule to introduce a variety of substituents that can interact with biological targets.

Key design principles include:

Modulation of Electronic Properties: The fluorine atom at the 6-position and the methoxy (B1213986) group at the 4-position significantly influence the electron density of the aromatic ring. Further derivatization can fine-tune these properties, which is crucial for interactions with biological targets.

Steric and Conformational Control: Introduction of bulky or conformationally restricted groups at the 3-position or on the indazole nitrogen can influence the molecule's shape and its ability to fit into a binding pocket.

Hydrogen Bonding Potential: The indazole core contains both hydrogen bond donors (N-H) and acceptors (N). N-alkylation or N-arylation removes the donor capability, while substituents introduced at other positions can add new hydrogen bonding sites. nih.gov

Structure-activity relationship (SAR) studies on various indazole series have shown that substituents at the C3, C4, and C6 positions can be critical for biological activity. nih.gov For instance, in some series, aryl groups at the C3 and C6 positions were found to be crucial for inhibitory activities. nih.gov

Synthetic Routes to Diverse Indazole Analogues by Modifying Substituents

The this compound scaffold is amenable to a wide range of chemical transformations, enabling the synthesis of a diverse library of analogues. The primary sites for modification are the C3-iodo group and the indazole nitrogen.

Derivatization at the C3-Position:

The C3-iodo group is a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling the 3-iodoindazole with corresponding boronic acids or esters. documentsdelivered.comnih.gov This is a general and flexible route to 3-arylindazoles. documentsdelivered.com Microwave-assisted Suzuki coupling has been shown to be an effective method for the C3-vinylation of unprotected 3-iodoindazoles. nih.gov

Sonogashira Coupling: Terminal alkynes can be coupled with the 3-iodoindazole to yield 3-alkynylindazoles. mdpi.comwikipedia.org This reaction is typically catalyzed by palladium and a copper(I) co-catalyst and is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 3-aminoindazole derivatives by coupling with a wide range of primary and secondary amines. wikipedia.orgresearchgate.net

Heck Coupling: Alkenes can be coupled to the C3-position, although this is less commonly reported for 3-iodoindazoles compared to Suzuki or Sonogashira reactions.

| Reaction Type | Coupling Partner | Resulting Substituent at C3 |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine/Amide | Amino/Amido |

| Heck | Alkene | Alkenyl |

Derivatization at the N1 and N2-Positions:

The indazole ring can be alkylated or acylated at either the N1 or N2 position. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govnih.gov

N-Alkylation: Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov However, specific conditions can favor one isomer over the other. For instance, N1-substituted indazoles are often the thermodynamically more stable product. nih.gov The use of NaH in THF has been shown to favor N1-alkylation for certain substituted indazoles. nih.gov Conversely, Mitsunobu conditions can favor the formation of the N2-regioisomer. nih.gov

N-Arylation: Similar to alkylation, arylation at the nitrogen positions can be achieved using appropriate aryl halides or boronic acids under conditions analogous to the Buchwald-Hartwig or Chan-Lam coupling reactions.

The interplay between kinetic and thermodynamic control is crucial in determining the outcome of N-substitution reactions on the indazole scaffold. researchgate.net

Structure-Reactivity Relationship Studies of Derived Compounds

The electronic and steric nature of the substituents on the this compound core significantly influences the reactivity of the molecule in subsequent derivatization steps.

Influence of the Fluoro and Methoxy Groups: The electron-donating methoxy group at the 4-position and the electron-withdrawing fluorine atom at the 6-position have opposing effects on the electron density of the benzene (B151609) ring. Their combined influence will affect the reactivity of the C3-iodo group in cross-coupling reactions. For instance, electron-withdrawing groups on the indazole ring can make the aryl halide more susceptible to oxidative addition in palladium-catalyzed cycles.

Impact of N-Substitution on C3-Reactivity: Protection or substitution at the N1 or N2 position can alter the reactivity at the C3-position. N-substitution can prevent complications arising from the acidic N-H proton in certain coupling reactions and can also influence the electronic properties of the indazole ring system. Studies have shown that Suzuki couplings can work well on 1-substituted indazole nuclei. documentsdelivered.com

The characterization of the synthesized derivatives relies on standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography to unequivocally determine the structure and regiochemistry of the products. For example, HMBC NMR experiments are particularly useful for distinguishing between N1 and N2 isomers. nih.gov

Combinatorial and Library Synthesis Methodologies Utilizing this compound as a Core

The robust and versatile chemistry of the this compound scaffold makes it an ideal starting point for the construction of combinatorial libraries. nih.gov Such libraries, containing a large number of structurally related compounds, are invaluable for high-throughput screening in drug discovery. stanford.educombichemistry.com

A typical combinatorial approach would involve a multi-step synthetic sequence where different building blocks are introduced in a systematic fashion. For example:

Parallel N-Alkylation/Arylation: The parent indazole can be reacted with a diverse set of alkyl halides or arylboronic acids in a parallel synthesizer to generate a library of N1/N2 substituted intermediates.

Parallel C3-Cross-Coupling: Each of the N-substituted intermediates can then be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) with different coupling partners.

This two-step diversification strategy allows for the rapid generation of a large and diverse library of compounds from a single, highly functionalized core. The choice of building blocks can be guided by computational methods to maximize the diversity and drug-likeness of the library. rsc.org The resulting library can then be screened against various biological targets to identify hit compounds, which can be further optimized in a lead discovery program.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. For 6-fluoro-3-iodo-4-methoxyindazole, with a confirmed molecular formula of C₈H₆FIN₂O, HRMS provides the high-accuracy mass measurement necessary to corroborate this composition. The monoisotopic mass of this compound is calculated to be approximately 291.9509 Da.

In a typical HRMS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of a few parts per million (ppm). This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely published, predicted data for a closely related isomer, 7-fluoro-3-iodo-6-methoxy-1H-indazole, can offer insight into the expected adducts in positive ion mode. uni.lu

Table 1: Predicted m/z Values for Protonated Adducts of a Structural Isomer uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 292.95818 |

| [M+Na]⁺ | 314.94012 |

| [M+K]⁺ | 330.91406 |

This interactive table allows for the sorting and filtering of predicted adduct data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity of atoms within the molecule.

¹H NMR and ¹³C NMR Analysis

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect to observe signals for the aromatic protons on the indazole ring system and a singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the fluorine, iodine, and methoxy substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of the attached atoms. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm the regiochemistry and stereochemistry of the molecule.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable analytical technique. Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and the spectrum would typically show a single signal for the fluorine atom in this compound. This signal would be split by coupling to any nearby protons, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indazole ring (if present as the 1H-tautomer), C-H bonds of the aromatic ring and the methoxy group, C=C and C=N bonds of the aromatic system, and C-O, C-F, and C-I bonds. While the C-I stretching frequency is typically weak and falls in the far-IR region, the other functional groups would provide a characteristic fingerprint for the molecule.

Table 2: Expected IR Absorption Regions for Key Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (methoxy) | 2850-3000 |

| C=C and C=N Stretch | 1400-1650 |

| C-O Stretch (aryl ether) | 1200-1275 |

This interactive table can be used to explore the expected IR frequencies for different functional groups.

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are the cornerstone of purity assessment and isolation in synthetic chemistry. The choice of method depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) provides a comprehensive strategy for its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like many indazole derivatives. sigmaaldrich.com Both normal-phase and reversed-phase HPLC can be employed, though reversed-phase is more common for such applications. sigmaaldrich.comresearchgate.net In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The highly polar nature of the indazole ring, combined with the influence of the fluoro, iodo, and methoxy substituents, dictates its retention behavior. The purity of indazole derivatives is often analyzed using reversed-phase columns, such as a Kromasil C18 column, with the resulting compound purity expected to be greater than 95%. researchgate.net

For the isolation of this compound on a preparative scale, HPLC conditions can be scaled up from an analytical method. This allows for the purification of larger quantities of the compound to a high degree of purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes an invaluable tool for both the separation and identification of components in a mixture. nih.gov The analysis of indazole derivatives by GC-MS is well-documented, particularly for the identification of isomers and impurities. nih.govresearchgate.net

For this compound, a GC-MS method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint, aiding in structural elucidation and the identification of any co-eluting impurities. The fragmentation patterns of iodinated compounds in mass spectrometry are often characterized by a significant peak at m/z 127, corresponding to the iodine cation (I+), and a large mass difference of 127 units between fragments containing iodine and those without. whitman.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative monitoring of reactions, assessing fraction purity during column chromatography, and determining appropriate solvent systems for larger-scale separations. pnrjournal.com For substituted indazoles, TLC is routinely used to track the progress of a synthesis. nih.gov

A typical TLC analysis involves spotting a small amount of the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For indazole derivatives, mixtures of ethyl acetate (B1210297) and n-hexane are often effective eluents. nih.gov Visualization of the separated spots can be achieved under UV light or by using a staining agent. nih.gov

The following interactive tables summarize hypothetical yet representative chromatographic conditions and findings for the analysis of this compound, based on established methods for similar compounds.

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 20% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 12.5 min |

| Hypothetical Purity | >98% |

Table 2: Representative GC-MS Method for Impurity Identification

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | Electron Ionization (EI), Scan Range 50-500 amu |

| Expected Retention Time | 15.8 min |

| Key Fragment Ions (m/z) | 292 (M+), 165, 127 (I+) |

Table 3: Representative TLC Method for Reaction Monitoring

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / n-Hexane (3:7, v/v) |

| Visualization | UV Light (254 nm) |

| Hypothetical Rf Value | 0.45 |

| Observation | Single major spot indicating a relatively pure compound |

Applications of 6 Fluoro 3 Iodo 4 Methoxyindazole As a Synthetic Intermediate

Precursor in the Synthesis of Complex Polycyclic Heterocycles

The presence of an iodine atom at the 3-position of the indazole ring makes 6-fluoro-3-iodo-4-methoxyindazole an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex polycyclic heterocyclic systems. The indazole core itself is a prevalent motif in many biologically active compounds and functional materials, and the ability to further elaborate its structure through the iodo group is of significant synthetic interest.

One of the most powerful methods for extending the indazole core is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. chemimpex.com The 3-iodoindazole moiety readily participates in this reaction, providing access to 3-alkynylindazole derivatives. These intermediates can then undergo intramolecular cyclization reactions to form fused polycyclic systems. For instance, the coupling of a 3-iodoindazole with an alkyne bearing a suitably positioned functional group can lead to subsequent annulation, forming new rings fused to the indazole scaffold.

Similarly, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the indazole. nih.gov This reaction is highly versatile and tolerant of various functional groups, making it a cornerstone of modern organic synthesis. The resulting 3-arylindazoles can serve as precursors to more complex polycyclic structures through further transformations, such as intramolecular C-H activation or cyclization reactions.

The following table provides representative conditions for Suzuki-Miyaura cross-coupling reactions of substituted 3-iodoindazoles, which are analogous to the expected reactivity of this compound.

| Entry | 3-Iodoindazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Nitro-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 2 | 5-Methoxy-3-iodo-1H-indazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 78 |